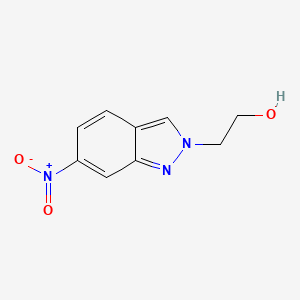amino}benzaldehyde CAS No. 28031-47-2](/img/structure/B13869230.png)
4-{[2-(Dimethylamino)ethyl](methyl)amino}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde is an organic compound that contains both amine and aldehyde functional groups. This compound is known for its applications in various chemical reactions and its use in scientific research. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylaminoethyl-methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde typically involves the reaction of benzaldehyde with dimethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The reaction can be represented as follows:
Benzaldehyde+Dimethylaminoethylamine→4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde
Industrial Production Methods
In an industrial setting, the production of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups.
Major Products Formed
Oxidation: Formation of 4-[2-(dimethylamino)ethyl-methylamino]benzoic acid.
Reduction: Formation of 4-[2-(dimethylamino)ethyl-methylamino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also form covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved in its mechanism of action depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: A simpler derivative with only one dimethylamino group.
4-(methylamino)benzaldehyde: Contains a methylamino group instead of a dimethylaminoethyl-methylamino group.
4-(ethylamino)benzaldehyde: Contains an ethylamino group.
Uniqueness
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde is unique due to the presence of both dimethylaminoethyl and methylamino groups, which provide distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
28031-47-2 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl-methylamino]benzaldehyde |
InChI |
InChI=1S/C12H18N2O/c1-13(2)8-9-14(3)12-6-4-11(10-15)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
WXTZDDQWRDDXCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)

![4-[1-(1H-imidazol-5-yl)ethenyl]-2,3-dimethylpyridine](/img/structure/B13869164.png)
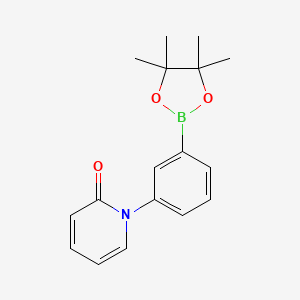
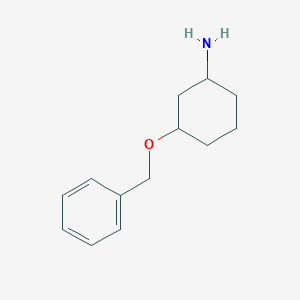
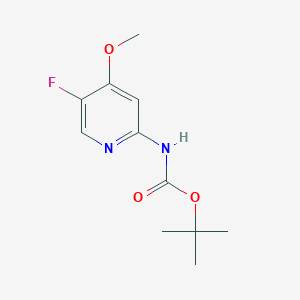
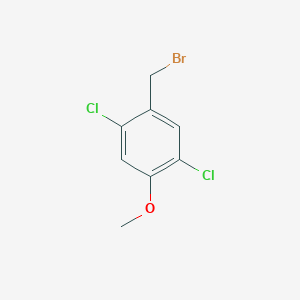

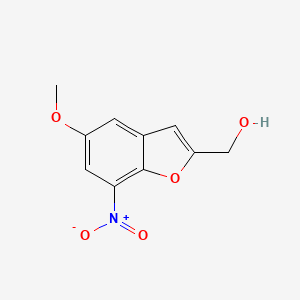

![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)

![1-Bromo-3-cyclopentylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13869218.png)
